![molecular formula C13H14FN3OS2 B2391976 N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392303-20-7](/img/structure/B2391976.png)
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community for its potential use in research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the endocannabinoid system in the body. In
Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as promising candidates for designing new antitumor agents. These compounds exhibit cytotoxic properties and can potentially inhibit the replication of both bacterial and cancer cells. Their bioactive properties are linked to the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component of nucleic acids. Notably, N-benzyl-5-(4-fluorophenyl)-, N-benzyl-5-(4-nitrophenyl)-, and 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines have demonstrated higher inhibitory activities than cisplatin, a commonly used reference drug .
Anti-Leishmanial Properties
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some 1,3,4-thiadiazole derivatives exhibit anti-leishmanial activity, potentially offering a novel approach to combat this disease.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, a class to which this compound belongs, have been studied for their potential anticancer properties . They are believed to interact with DNA replication processes, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It’s suggested that 1,3,4-thiadiazol derivatives disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential anticancer properties of 1,3,4-thiadiazol derivatives, it’s likely that they affect pathways related to cell growth and proliferation .
Result of Action
Given the potential anticancer properties of 1,3,4-thiadiazol derivatives, it’s likely that they induce cytotoxic effects in cancer cells .
properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-4-11(18)15-12-16-17-13(20-12)19-8-9-5-3-6-10(14)7-9/h3,5-7H,2,4,8H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFFLZGCMWSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
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